molecular formula C11H15NO2 B7808000 3-hydroxy-N-(2-methylpropyl)benzamide CAS No. 15789-01-2

3-hydroxy-N-(2-methylpropyl)benzamide

Cat. No.: B7808000
CAS No.: 15789-01-2
M. Wt: 193.24 g/mol
InChI Key: NTPHVALNUDTWPU-UHFFFAOYSA-N
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Description

3-hydroxy-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C11H15NO2 It is a benzamide derivative characterized by a hydroxyl group at the third position of the benzene ring and an N-(2-methylpropyl) substituent on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(2-methylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxybenzoic acid and 2-methylpropylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-hydroxybenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-methylpropylamine in the presence of a base such as triethylamine (TEA) to yield this compound.

The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(2-methylpropyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to 3-oxo-N-(2-methylpropyl)benzamide or 3-carboxy-N-(2-methylpropyl)benzamide.

    Reduction: The reduction of the amide group yields 3-hydroxy-N-(2-methylpropyl)aniline.

    Substitution: Various substituted benzamides can be formed depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-N-(2-methylpropyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is used in the synthesis of polymers and copolymers with specific properties, such as biocompatibility and antimicrobial activity.

    Biological Studies: It serves as a model compound for studying the interactions of benzamide derivatives with biological targets, including enzymes and receptors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide moiety play crucial roles in binding to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N-methylbenzamide
  • 3-hydroxy-N,N-dimethylbenzamide
  • 3-hydroxy-N-(2-methylpropyl)aniline

Comparison

Compared to its analogs, 3-hydroxy-N-(2-methylpropyl)benzamide exhibits unique properties due to the presence of the 2-methylpropyl group, which can influence its solubility, reactivity, and biological activity. For instance, the bulkiness of the 2-methylpropyl group may enhance the compound’s ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.

Properties

IUPAC Name

3-hydroxy-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-12-11(14)9-4-3-5-10(13)6-9/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPHVALNUDTWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286234
Record name 3-Hydroxy-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-01-2
Record name 3-Hydroxy-N-(2-methylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15789-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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